Msx-122

Description

CXCR4 Inhibitor Q-122 is an orally bioavailable inhibitor of CXCR4 with potential antineoplastic and antiviral activities. CXCR4 inhibitor this compound binds to the chemokine receptor CXCR4, preventing the binding of stromal derived factor-1 (SDF-1) to the CXCR4 receptor and receptor activation, which may result in decreased tumor cell proliferation and migration. CXCR4, a chemokine receptor belonging to the GPCR (G protein-coupled receptor) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; it is also a co-receptor for HIV entry into T cells.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

3D Structure

Properties

IUPAC Name |

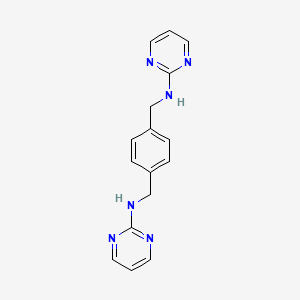

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZXYRKDDXKDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897657-95-3 | |

| Record name | MSX-122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MSX-122 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12715 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MSX-122 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MSX-122

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSX-122 is a novel, orally bioavailable small molecule that acts as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), is a critical signaling axis implicated in a variety of physiological and pathological processes, including cancer progression.[3][4] Overexpression of CXCR4 is observed in numerous cancers and is associated with enhanced tumor growth, invasion, angiogenesis, metastasis, and therapeutic resistance. This compound exerts its anti-cancer effects by binding to CXCR4 and modulating its downstream signaling pathways, thereby inhibiting cancer cell migration and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling, and details the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Partial Antagonism of CXCR4

This compound functions by competitively binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR), thereby interfering with the binding of its natural ligand, CXCL12. This interaction prevents the conformational changes in the receptor that are necessary for signal transduction. Unlike full antagonists, this compound is classified as a partial antagonist. This distinction is crucial as it suggests that this compound may modulate receptor activity without completely ablating it, potentially offering a more nuanced therapeutic effect with a reduced risk of certain side effects, such as the mobilization of hematopoietic stem cells observed with full antagonists like AMD3100 (Plerixafor).

Impact on Intracellular Signaling Pathways

The binding of CXCL12 to CXCR4 activates several intracellular signaling cascades that are pivotal for cancer cell survival and metastasis. This compound has been shown to specifically interfere with the Gαi-mediated signaling pathway, while not affecting the Gq-pathway.

Key downstream effects of this compound's interaction with CXCR4 include:

-

Modulation of cAMP Levels: As a Gαi-coupled receptor, activation of CXCR4 by CXCL12 typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by antagonizing this interaction, prevents the CXCL12-induced decrease in cAMP, thereby modulating downstream signaling events.

-

Inhibition of Kinase Phosphorylation: The CXCL12/CXCR4 axis is known to activate pro-survival and proliferative pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. Preclinical studies have indicated that this compound can lead to a reduction in the phosphorylation of key kinases in these pathways, including ErbB2, Akt, and ERK.

The signaling pathway of this compound's mechanism of action is depicted in the following diagram:

Quantitative Data Summary

The potency and efficacy of this compound have been quantified in various preclinical assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| CXCR4/CXCL12 Inhibition | U87 (Glioblastoma) | IC50 | ~10 nM | |

| Matrigel Invasion | MDA-MB-231 (Breast Cancer) | % Inhibition (at 100 nM) | 78% |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |

| Breast Cancer Metastasis | Nude Mice | 4 mg/kg, i.p., daily | Significant reduction in lung metastasis | |

| Uveal Melanoma Micrometastasis | Mice | 10 mg/kg, i.p., daily | Significant decrease in hepatic micrometastases |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Synthesis of this compound (N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine)

This compound is synthesized via a one-step reductive amination reaction.

Protocol:

-

Combine 4-aminomethylaniline and 2-chloropyrimidine in a suitable solvent (e.g., ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH4), to the mixture in small portions.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench any excess reducing agent with a weak acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

A schematic of the synthesis workflow is provided below:

CXCR4 Competitive Binding Assay

This assay determines the ability of this compound to compete with a known CXCR4 ligand for binding to the receptor.

Protocol:

-

Cell Culture: Culture a CXCR4-expressing cell line (e.g., MDA-MB-231) in an 8-well slide chamber to appropriate confluency.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for 15 minutes at room temperature.

-

Fixation: Fix the cells with 4% formaldehyde in phosphate-buffered saline (PBS) for 10 minutes.

-

Biotinylated Ligand Incubation: Wash the cells with PBS and then incubate with a biotinylated CXCR4 antagonist, such as TN14003 (50 nM), for 1 hour at room temperature.

-

Streptavidin-Rhodamine Staining: After washing with PBS, incubate the cells with streptavidin-rhodamine for 30 minutes in the dark.

-

Counterstaining and Imaging: Wash the cells and counterstain the nuclei with a suitable stain (e.g., Cytox blue). Visualize and quantify the fluorescence using a fluorescence microscope. A decrease in rhodamine signal in the presence of this compound indicates competitive binding.

cAMP Modulation Assay

This assay measures the effect of this compound on intracellular cAMP levels, providing insight into its impact on Gαi signaling.

Protocol:

-

Cell Seeding: Seed a CXCR4-expressing cell line in a 96-well plate and culture overnight.

-

Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

CXCL12 Stimulation: Stimulate the cells with a known concentration of CXCL12 (e.g., 100 ng/mL) for 15 minutes to induce a decrease in cAMP levels.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.

-

Data Analysis: Compare the cAMP levels in this compound-treated cells to those treated with CXCL12 alone. An attenuation of the CXCL12-induced cAMP decrease indicates antagonistic activity of this compound.

Matrigel Invasion Assay

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Protocol:

-

Coating of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Preparation: Culture the cancer cell line of interest (e.g., MDA-MB-231) to 70-80% confluency, then serum-starve the cells for 24 hours.

-

Assay Setup: Resuspend the cells in serum-free medium and pre-incubate with different concentrations of this compound for 30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with a stain such as crystal violet.

-

Analysis: Count the number of invaded cells in several random fields of view under a microscope. A reduction in the number of stained cells in the presence of this compound indicates inhibition of invasion.

The workflow for the Matrigel invasion assay is illustrated below:

In Vivo Metastasis Models

Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.

Breast Cancer Lung Metastasis Model:

-

Cell Preparation: Harvest MDA-MB-231 human breast cancer cells and resuspend them in sterile PBS.

-

Tumor Cell Inoculation: Inject the cell suspension (e.g., 1.5 x 10^6 cells) into the tail vein of female nude mice.

-

This compound Administration: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 4 mg/kg) or vehicle control the day after tumor cell inoculation.

-

Monitoring and Endpoint: Monitor the animals for a predetermined period (e.g., 35 days). At the endpoint, sacrifice the animals and harvest the lungs.

-

Analysis: Quantify the metastatic burden in the lungs through histological analysis (H&E staining) and/or quantitative real-time RT-PCR for a human-specific gene (e.g., human CXCR4).

Conclusion

This compound is a promising anti-cancer agent that targets the CXCL12/CXCR4 signaling axis. Its partial antagonistic activity on the CXCR4 receptor leads to the inhibition of key downstream signaling pathways involved in cancer cell migration, invasion, and survival. The in vitro and in vivo data robustly support its potential as a therapeutic for metastatic cancers. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating the properties of this compound and other CXCR4 antagonists.

References

MSX-122 as a Partial CXCR4 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry. Consequently, CXCR4 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of MSX-122, a novel, orally bioavailable small molecule that acts as a partial antagonist of CXCR4. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and workflows.

Introduction to this compound

This compound (also known as Q-122) is a potent and specific partial antagonist of the CXCR4 receptor.[1][2] It distinguishes itself from other CXCR4 antagonists by selectively inhibiting Gαi-mediated signaling pathways without affecting Gq-mediated calcium flux.[1][3] This unique mode of action contributes to its anti-inflammatory and anti-metastatic properties, which have been demonstrated in various preclinical models.[3] this compound competitively binds to the CXCL12-binding site on CXCR4, thereby interfering with the downstream signaling cascades that promote cell migration, invasion, and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 | ~10 nM | - | CXCR4/CXCL12 inhibition | |

| Invasion Inhibition | 78% inhibition at 100 nM | MDA-MB-231 | Matrigel Invasion Assay | |

| cAMP Modulation | Effective at 10 nM | - | cAMP Assay |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Carrageenan-induced paw edema | 10 mg/kg (i.p.) | Anti-inflammatory activity | |

| Bleomycin-induced lung fibrosis | 10 mg/kg (i.p.) | Blocks lung fibrosis | |

| Breast cancer lung metastasis | 4 mg/kg (i.p., daily) | Blocks metastasis | |

| Uveal melanoma liver metastasis | 10 mg/kg (i.p., daily) | Decreases micrometastases |

Core Signaling Pathways

The interaction of CXCL12 with CXCR4 activates multiple downstream signaling pathways that are crucial for cellular responses. This compound, as a partial antagonist, selectively modulates these pathways.

CXCR4 Signaling Overview

Upon CXCL12 binding, CXCR4 can signal through both G-protein-dependent and independent pathways. The G-protein-dependent pathways are primarily mediated by Gαi and Gαq subunits, leading to the modulation of adenylyl cyclase and phospholipase C, respectively. G-protein-independent signaling can involve pathways like the JAK/STAT cascade.

References

- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

In-Depth Technical Guide: Discovery and Synthesis of Msx-122

For Researchers, Scientists, and Drug Development Professionals

Abstract

Msx-122, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic candidate through its targeted inhibition of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry into cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key assays, summarizes quantitative data on its efficacy and safety, and visualizes the intricate signaling pathways it modulates.

Introduction

The CXCL12/CXCR4 signaling axis is a critical pathway involved in cell proliferation, survival, chemotaxis, migration, and angiogenesis.[1] Its upregulation in various tumor cell types has been strongly associated with tumor progression and metastasis, making it a compelling target for cancer therapy.[1] this compound, identified as N,N'-(1,4-phenylenebis(methylene))bis(pyrimidin-2-amine), is a specific, non-peptide antagonist of CXCR4.[1][2] It acts as a partial antagonist, interfering with the "lock and key" mechanism between CXCR4 and its ligand CXCL12, thereby modulating downstream signaling without displacing CXCL12 from the receptor.[3] This unique mode of action has demonstrated potential in preclinical studies to inhibit metastasis and inflammation.

Discovery and Synthesis

Discovery

The discovery of this compound was the result of structure-activity relationship (SAR) studies aimed at identifying potent, small-molecule CXCR4 antagonists with favorable pharmacokinetic profiles. These efforts led to the identification of this compound as a lead candidate with significant potential for oral administration.

Synthesis

This compound is synthesized through a single-step reductive amination reaction. This method offers an efficient route to the final compound.

Experimental Protocol: Synthesis of this compound

-

Reactants:

-

2-Aminopyrimidine

-

Terephthalaldehyde

-

-

Reaction: Reductive Amination

-

Detailed Protocol:

-

Dissolve terephthalaldehyde and two equivalents of 2-aminopyrimidine in a suitable solvent (e.g., methanol).

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the mixture. The use of NaBH3CN is advantageous as it selectively reduces the imine intermediate in the presence of the aldehyde.

-

Acidic conditions are typically employed to facilitate imine formation.

-

The reaction is stirred at room temperature for a specified period to ensure completion.

-

Following the reaction, the product is isolated and purified using standard techniques such as crystallization or column chromatography to yield N,N'-(1,4-phenylenebis(methylene))bis(pyrimidin-2-amine) (this compound).

-

Logical Relationship: Synthesis of this compound

Caption: Synthesis of this compound via reductive amination.

Mechanism of Action and Signaling Pathways

This compound functions as a partial antagonist of the CXCR4 receptor. Upon binding of its natural ligand, CXCL12, CXCR4 activates several intracellular signaling pathways that are crucial for cell survival and proliferation. This compound interferes with this signaling cascade.

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor (GPCR). Ligand binding initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This leads to the activation of downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways ultimately results in the modulation of transcription factors that regulate cell migration, proliferation, and survival.

Diagram: CXCR4 Signaling Pathway

References

An In-depth Technical Guide to the Downstream Signaling Effects of Msx-122

Audience: Researchers, scientists, and drug development professionals.

Abstract

Msx-122 is a novel, orally bioavailable small-molecule and partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1] By competitively binding to the CXCR4 receptor, this compound allosterically inhibits the binding of its natural ligand, stromal cell-derived factor-1 (CXCL12).[2][3] This action selectively blocks the Gαi-protein signaling cascade while leaving the Gq pathway unaffected, leading to potent anti-inflammatory, anti-angiogenic, and anti-metastatic effects.[4] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailed experimental protocols for its characterization, and quantitative data from key functional assays.

Introduction to this compound and its Target: The CXCL12/CXCR4 Axis

The CXCL12/CXCR4 signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer progression.[5] The binding of the chemokine CXCL12 to its G-protein coupled receptor (GPCR), CXCR4, initiates several downstream signaling cascades that regulate cell proliferation, survival, migration, and adhesion. In oncology, the overexpression of CXCR4 is a common feature in many solid tumors and is often correlated with aggressive metastatic phenotypes and poor patient prognosis.

This compound (also known as Q-122) emerges as a promising therapeutic agent that specifically targets this axis. Unlike full antagonists, this compound is a partial antagonist that modulates CXCR4 function without inducing hematopoietic stem cell mobilization, a significant side effect of other CXCR4 inhibitors like AMD3100 (Plerixafor). Its unique mechanism provides a safer profile for potential long-term therapeutic applications in oncology and inflammatory diseases.

Molecular Mechanism and Downstream Signaling Pathways

This compound exerts its effects by binding to the CXCL12-binding site on CXCR4, thereby interfering with the receptor's activation by its ligand. This interference predominantly impacts the Gαi-coupled signaling pathway.

Upon CXCL12 binding, CXCR4 typically activates heterotrimeric G-proteins, causing the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can activate other effectors, including Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC). This compound's antagonism prevents this Gαi-mediated decrease in cAMP and inhibits the subsequent activation of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.

Quantitative Data Presentation

The efficacy of this compound has been quantified in several key functional assays. The data highlights its potency as a CXCR4 antagonist.

| Parameter | Assay Type | Cell Line | Value | Reference(s) |

| IC50 | CXCR4/CXCL12 Action | Not Specified | ~10 nM | |

| Inhibition | Matrigel Invasion | MDA-MB-231 | 78% at 100 nM | |

| Inhibition | Endothelial Tube Formation | HUVEC | 63% at 100 nM |

| In Vivo Model | Cancer Type | Dosing | Effect | Reference(s) |

| Mouse | Breast Cancer Metastasis | 4 mg/kg, i.p., daily | Significantly less lung metastasis | |

| Mouse | Uveal Melanoma Metastasis | 10 mg/kg, i.p., daily | Significantly decreased hepatic micrometastases |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the downstream effects of this compound.

In Vitro Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion. This compound's effect is quantified by measuring the reduction in invading cells in the presence of a chemoattractant.

Methodology:

-

Coating: Thaw Matrigel Basement Membrane Matrix on ice. Dilute to 200-300 µg/mL in cold, serum-free medium. Add 100 µL to the apical chamber of 8.0 µm pore size 24-well inserts and incubate at 37°C for 2-4 hours to allow gel formation.

-

Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend in serum-free medium. Starve cells for 24 hours.

-

Assay Setup: Following starvation, resuspend cells in serum-free medium. Pre-incubate a suspension of 5 x 104 cells with various concentrations of this compound (e.g., 1 nM - 1000 nM) or vehicle control for 30 minutes.

-

Add 200 µL of the cell suspension to the coated upper chamber. Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or 100 ng/mL CXCL12) to the basolateral chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Quantification: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove non-invading cells from the upper surface of the membrane.

-

Fix the inserts in 4% paraformaldehyde for 20 minutes, then stain the invading cells on the lower surface with 0.5% crystal violet for 15-20 minutes.

-

Wash the inserts and allow them to air dry. Capture images of the stained cells using an inverted microscope and count the number of invaded cells per field.

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to disrupt the formation of capillary-like structures by endothelial cells (e.g., HUVECs) on a Matrigel layer.

Methodology:

-

Coating: Thaw growth factor-reduced Matrigel on ice. Pre-chill a 96-well plate at -20°C. Add 50 µL of Matrigel to each well and incubate at 37°C for 30-60 minutes to polymerize.

-

Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium. Harvest cells when they reach ~80-90% confluency.

-

Assay Setup: Resuspend HUVECs (1.5 x 104 cells) in 50 µL of basal medium containing an angiogenic factor (e.g., 50 ng/mL CXCL12). Add various concentrations of this compound or vehicle control.

-

Gently add the 50 µL cell suspension onto the solidified Matrigel layer.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.

-

Quantification: Monitor the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

cAMP Modulation Assay

This assay measures changes in intracellular cAMP levels to confirm this compound's antagonism of the Gαi-coupled CXCR4 pathway. Since Gαi activation inhibits adenylyl cyclase, an antagonist's effect is measured by its ability to block this inhibition.

Methodology:

-

Cell Preparation: Culture cells expressing CXCR4 (e.g., CHO-K1 cells stably expressing human CXCR4) to ~80% confluency. Harvest and resuspend cells in stimulation buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5mM IBMX, a phosphodiesterase inhibitor).

-

Antagonist Pre-incubation: Dispense cells into a 384-well plate. Add varying concentrations of this compound and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: To measure the inhibition of Gαi, first stimulate adenylyl cyclase with forskolin (e.g., 10 µM final concentration). Then, add a CXCR4 agonist (e.g., CXCL12 at an EC80 concentration) to induce Gαi-mediated inhibition. The presence of this compound should counteract this inhibition.

-

Lysis and Detection: After a 30-minute stimulation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen). The signal will be inversely proportional to the cAMP concentration.

-

Data Analysis: Plot the signal against the log concentration of this compound to determine its IC50 value, representing the concentration at which it reverses 50% of the agonist-induced inhibition.

Western Blot for Phosphorylated AKT and ERK

This protocol details the detection of phosphorylated (activated) forms of AKT (p-AKT) and ERK (p-ERK) to demonstrate this compound's inhibitory effect on these key downstream survival and proliferation pathways.

Methodology:

-

Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 12-24 hours to reduce basal signaling.

-

Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with 100 ng/mL CXCL12 for 15 minutes to activate the CXCR4 pathway.

-

Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-12% SDS-PAGE gel and run at 100-120V.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204), typically at a 1:1000 dilution in 5% BSA/TBST.

-

Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total AKT and total ERK. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.

Conclusion

This compound is a potent and specific partial antagonist of CXCR4 with a distinct downstream signaling footprint. By selectively modulating the Gαi pathway, it effectively inhibits key drivers of cancer progression, including cell migration, invasion, and angiogenesis, with a favorable safety profile. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the preclinical and clinical development of CXCR4-targeted therapies. The continued investigation of this compound and similar compounds holds significant promise for advancing the treatment of metastatic cancers and inflammatory disorders.

References

- 1. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Msx-122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Msx-122, a novel, orally bioavailable small molecule, has emerged as a potent and selective partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. This compound, identified from a series of N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amines, demonstrates a unique mechanism of action by interfering with the CXCL12-CXCR4 interaction and selectively modulating downstream signaling pathways. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its synthesis, biological activity, and the experimental methodologies used for its characterization.

Introduction

The CXCL12/CXCR4 signaling axis is a well-validated target in drug discovery.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to CXCL12, activates multiple intracellular signaling cascades, primarily through Gαi and Gαq proteins.[2][3] These pathways regulate cell proliferation, survival, chemotaxis, and migration.[2] Dysregulation of this axis is implicated in the progression of various cancers, promoting tumor growth and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.

This compound (also known as Q-122) is a partial antagonist of CXCR4 with an IC50 in the low nanomolar range. Unlike other CXCR4 antagonists like AMD3100, this compound selectively inhibits the Gαi-mediated signaling pathway (cAMP modulation) without affecting the Gαq-mediated pathway (calcium flux). This unique profile may offer a superior safety profile for long-term therapeutic use. This guide will explore the chemical features that contribute to the activity of this compound and its analogs.

Structural Activity Relationship (SAR) of Dipyrimidine Amines

The discovery of this compound stemmed from SAR studies on a lead compound, WZ811. The core scaffold of this series is a 1,4-phenylenebis(methylene) linker connecting two pyrimidin-2-amine moieties. Modifications to this scaffold have provided valuable insights into the structural requirements for potent CXCR4 antagonism.

Core Scaffold Modifications

A systematic study of analogs based on the N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine scaffold revealed key structural determinants for activity. The central phenylenediamine linker and the pyrimidine rings were found to be crucial for high-affinity binding to CXCR4.

Quantitative SAR Data

The following table summarizes the in vitro activities of this compound and a key precursor, WZ811. The data highlights the significant improvement in potency achieved with the dipyrimidine structure of this compound.

| Compound | Structure | CXCR4 Binding IC50 (nM) | Matrigel Invasion IC50 (nM) | cAMP Modulation IC50 (nM) |

| This compound | N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine | ~10 | < 100 | ~10 |

| WZ811 | N-benzyl-N-(pyrimidin-2-yl)benzene-1,4-diamine | > 1000 | > 1000 | > 1000 |

Data compiled from multiple sources indicating the superior potency of this compound compared to its predecessor WZ811.

Synthesis

This compound is synthesized through a straightforward and efficient one-step reductive amination reaction.

General Synthesis Scheme

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of terephthalaldehyde (1 equivalent) in an appropriate solvent such as 1,2-dichloroethane (DCE) is added 2-aminopyrimidine (2.2 equivalents).

-

Reagent Addition: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 equivalents) is added portion-wise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs is assessed through a series of in vitro and in vivo assays.

CXCR4 Binding Affinity Assay (Competitive Binding)

This assay determines the ability of a compound to compete with a known ligand for binding to the CXCR4 receptor.

-

Cell Culture: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4, are cultured in a suitable medium (e.g., DMEM with 10% FBS) to 80-90% confluency.

-

Assay Preparation: Cells are harvested and seeded in an 8-well slide chamber.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 15 minutes at room temperature.

-

Fixation: The cells are then fixed with 4% formaldehyde in PBS for 10 minutes.

-

Competitive Ligand Incubation: After washing with PBS, the cells are incubated with a constant concentration of a biotinylated CXCR4 antagonist, such as TN14003 (50 nM), for 1 hour at room temperature.

-

Staining and Visualization: The cells are washed again and then incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-rhodamine) for 30 minutes in the dark. Nuclei are counterstained with a suitable dye like DAPI. The fluorescence intensity, which is inversely proportional to the binding affinity of this compound, is visualized and quantified using fluorescence microscopy.

Caption: Workflow for the CXCR4 competitive binding assay.

cAMP Modulation Assay

This functional assay measures the ability of this compound to inhibit the CXCL12-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a hallmark of Gαi signaling.

-

Cell Culture and Starvation: MDA-MB-231 cells are seeded in a 96-well plate. Prior to the assay, the cells are serum-starved for 4-6 hours.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.

-

Stimulation: The cells are then stimulated with a fixed concentration of CXCL12 (e.g., 100 ng/mL) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes to induce a decrease in cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: The results are expressed as the percentage of inhibition of the CXCL12-induced cAMP reduction. The IC50 value is calculated from the dose-response curve.

Matrigel Invasion Assay

This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix in response to a chemoattractant.

-

Preparation of Transwell Inserts: Transwell inserts with an 8.0 µm pore size are coated with a thin layer of Matrigel and allowed to solidify at 37°C.

-

Cell Preparation: MDA-MB-231 cells are serum-starved for 24 hours.

-

Assay Setup: The coated inserts are placed in a 24-well plate. The lower chamber is filled with serum-free medium containing CXCL12 (e.g., 200 ng/mL) as the chemoattractant. The serum-starved cells, pre-treated with different concentrations of this compound (e.g., 10 or 100 nM), are seeded into the upper chamber.

-

Incubation: The plate is incubated for 24-48 hours at 37°C to allow for cell invasion.

-

Quantification of Invasion: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed with methanol and stained with a dye such as crystal violet. The number of invaded cells is counted under a microscope, or the stain is eluted and the absorbance is measured.

In Vivo Murine Model of Breast Cancer Metastasis

-

Animal Model: Immunocompromised mice (e.g., female nude mice) are used.

-

Tumor Cell Inoculation: MDA-MB-231 cells (e.g., 1.5 x 10^6 cells) are injected into the tail vein of the mice to establish an experimental lung metastasis model.

-

Treatment: The day after tumor cell injection, mice in the treatment group receive daily intraperitoneal (i.p.) injections of this compound (e.g., 4 mg/kg). The control group receives vehicle injections.

-

Monitoring and Endpoint: The animals are monitored for a predetermined period (e.g., 35 days). At the end of the study, the mice are euthanized, and their lungs are harvested.

-

Analysis of Metastasis: The extent of lung metastasis is evaluated by counting the number of metastatic nodules on the lung surface and by histological analysis of lung sections stained with hematoxylin and eosin (H&E).

Signaling Pathways

This compound exerts its effects by modulating the signaling pathways downstream of the CXCR4 receptor.

Caption: Simplified CXCR4/Gαi signaling pathway modulated by this compound.

Conclusion

This compound represents a significant advancement in the development of CXCR4 antagonists. Its unique partial antagonist profile, characterized by the selective inhibition of the Gαi signaling pathway, offers a promising therapeutic strategy for a range of diseases, particularly metastatic cancer. The structural activity relationship studies of the dipyrimidine amine series have provided a clear understanding of the chemical features required for potent and selective CXCR4 inhibition. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. Further optimization of this scaffold holds the potential to yield even more potent and pharmacokinetically favorable CXCR4 antagonists for clinical applications.

References

- 1. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

MSX-122 Binding Affinity to CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of MSX-122, a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented is curated for professionals in the fields of pharmacology, oncology, and immunology, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.

Quantitative Binding and Functional Data

This compound is a potent and orally bioavailable partial antagonist of CXCR4.[1][2][3][4] Its binding and functional inhibition of the CXCR4/CXCL12 axis have been characterized by a half-maximal inhibitory concentration (IC50) value. The available quantitative data is summarized in the table below.

| Compound | Parameter | Value | Assay System | Reference |

| This compound | IC50 | ~10 nM | Inhibition of CXCR4/CXCL12 actions | [2] |

Mechanism of Action

This compound acts as a partial antagonist by binding to the CXCL12-binding site on the CXCR4 receptor. This interaction interferes with the "lock and key" mechanism between CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α), thereby modulating downstream signaling. Notably, this compound selectively inhibits the Gαi-signaling pathway, leading to a modulation of cyclic adenosine monophosphate (cAMP) levels, but does not affect the Gq-pathway, as evidenced by its inactivity in calcium flux assays.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional effects of this compound on CXCR4.

Competitive Binding Affinity Assay

This assay determines the ability of this compound to compete with a known CXCR4 antagonist for binding to the receptor.

-

Cell Line: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4.

-

Competitor: Biotinylated TN14003, a known CXCR4 antagonist.

-

Protocol:

-

MDA-MB-231 cells are cultured in an 8-well slide chamber.

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for 15 minutes at room temperature.

-

The cells are then fixed with 4% formaldehyde.

-

Following fixation, the cells are incubated with 50 nM (or 0.05 µg/ml) of biotinylated TN14003.

-

After a washing step, the cells are incubated with streptavidin-rhodamine to visualize the bound biotinylated TN14003.

-

The fluorescence intensity, which is inversely proportional to the binding of this compound, is then quantified.

-

Radiolabeled Ligand Competition Assay

This assay confirms that this compound binds to the CXCL12 binding site on CXCR4.

-

Radioligand: A fluorine-18 radiolabeled analog of this compound ([¹⁸F]MSX-122F).

-

Cell Line: CXCR4-positive metastatic squamous cell carcinoma of the head and neck (SCCHN) cells.

-

Protocol:

-

SCCHN cells are pre-incubated with varying concentrations of unlabeled CXCL12 (e.g., 11, 33, 100, and 400 nM).

-

[¹⁸F]MSX-122F is then added to the cells.

-

The amount of bound radioactivity is measured. A decrease in bound radioactivity with increasing concentrations of CXCL12 indicates that this compound and CXCL12 compete for the same binding site.

-

cAMP Modulation Assay

This functional assay assesses the effect of this compound on the downstream signaling of CXCR4.

-

Cell Line: U87CD4CXCR4 cells (glioblastoma cells engineered to express high levels of CXCR4).

-

Stimulant: CXCL12 (150 ng/mL).

-

Assay Kit: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LANCE cAMP assay kit.

-

Protocol:

-

U87CD4CXCR4 cells are pre-treated with various concentrations of this compound for 15 minutes.

-

The cells are then stimulated with 150 ng/mL of CXCL12 to induce a decrease in intracellular cAMP levels.

-

The intracellular cAMP concentration is measured using the TR-FRET LANCE assay kit according to the manufacturer's instructions. An attenuation of the CXCL12-induced cAMP decrease by this compound indicates its antagonistic activity.

-

Visualizations

The following diagrams illustrate the experimental workflows and the signaling pathway associated with this compound and CXCR4.

References

The Pharmacological Profile of Msx-122: A CXCR4 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Msx-122 is an orally bioavailable, small molecule, partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It selectively binds to CXCR4, inhibiting the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][2] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry into T-cells. By disrupting this axis, this compound demonstrates potential as a therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a summary of its clinical development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This binding prevents the interaction between CXCR4 and its ligand, CXCL12, thereby inhibiting downstream signaling cascades. Specifically, this compound has been shown to interfere with the Gαi-signaling pathway, which leads to the modulation of cyclic adenosine monophosphate (cAMP) levels. Notably, this compound does not affect the Gq-pathway, which is involved in calcium flux. The inhibition of CXCL12/CXCR4 signaling by this compound results in the attenuation of several cellular processes that are crucial for tumor progression and inflammation, including cell proliferation, migration, and angiogenesis.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| CXCR4/CXCL12 Inhibition | - | IC50 | ~10 nM | |

| Matrigel Invasion Assay | MDA-MB-231 (Breast Cancer) | % Inhibition (at 100 nM) | 78% |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer/Disease Type | Dosage | Key Findings | Reference(s) |

| Mouse | Breast Cancer Metastasis | 4 mg/kg (i.p., daily) | Significantly less metastasis | |

| Mouse | Uveal Melanoma Metastasis | 10 mg/kg (i.p., daily) | Significantly decreased numbers of hepatic micrometastases | |

| Mouse | Carrageenan-induced Paw Edema | 10 mg/kg (i.p.) | Blocks inflammation | |

| Mouse | Bleomycin-induced Lung Fibrosis | 10 mg/kg (i.p.) | Blocks lung fibrosis |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Binding Affinity Assay

This assay is designed to determine the ability of this compound to compete with a known CXCR4 ligand for binding to the receptor on cancer cells.

-

Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an 8-well chamber slide.

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for a specified period.

-

Fixation: Following incubation, the cells are fixed with a 4% formaldehyde solution.

-

Competitive Binding: The fixed cells are then incubated with a biotinylated CXCR4 antagonist, such as TN14003, at a concentration of 50 nM.

-

Visualization: To visualize the bound biotinylated antagonist, streptavidin conjugated to a fluorescent marker (e.g., Rhodamine) is added.

-

Analysis: The fluorescence intensity is measured using a fluorescence microscope. A decrease in fluorescence in the presence of this compound indicates competitive binding and inhibition of the labeled antagonist's binding to CXCR4.

Matrigel Invasion Assay

This assay assesses the effect of this compound on the invasive potential of cancer cells in response to a chemoattractant.

-

Chamber Preparation: The upper chamber of a transwell insert is coated with Matrigel, a basement membrane matrix.

-

Cell Seeding: Cancer cells, such as MDA-MB-231, are seeded into the upper chamber in a serum-free medium containing different concentrations of this compound.

-

Chemoattraction: The lower chamber is filled with a medium containing CXCL12 (e.g., 200 ng/mL) to act as a chemoattractant.

-

Incubation: The plate is incubated for a period that allows for cell invasion through the Matrigel and the transwell membrane (typically 24-48 hours).

-

Cell Removal: Non-invading cells on the upper surface of the membrane are gently removed with a cotton swab.

-

Staining and Quantification: The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope to quantify the extent of invasion. A reduction in the number of invading cells in the presence of this compound indicates its anti-invasive activity.

cAMP Modulation Assay

This assay measures the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the CXCR4 signaling pathway.

-

Cell Culture: A suitable cell line expressing CXCR4 is cultured and prepared for the assay.

-

Compound Treatment: Cells are treated with this compound at various concentrations.

-

Stimulation: The cells are then stimulated with CXCL12 to activate the CXCR4 receptor and induce a change in intracellular cAMP levels.

-

Cell Lysis: After stimulation, the cells are lysed to release their intracellular contents, including cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

-

Analysis: The ability of this compound to block the CXCL12-induced modulation of cAMP levels is determined by comparing the cAMP concentrations in treated versus untreated cells.

Clinical Development

A Phase I clinical trial (NCT00591682) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with refractory metastatic or locally advanced solid tumors. The study was designed as a dose-escalation trial with a starting dose of 50 mg taken orally once daily. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose. Secondary objectives included assessing preliminary evidence of anti-tumor activity. The status of this clinical trial is listed as "Suspended".

Conclusion

This compound is a potent and orally bioavailable partial antagonist of the CXCR4 receptor with a well-defined mechanism of action. Preclinical data from both in vitro and in vivo studies demonstrate its ability to inhibit key processes in cancer progression and inflammation. While the initial clinical development of this compound has been suspended, the extensive pharmacological data available provides a strong foundation for further research into the therapeutic potential of targeting the CXCL12/CXCR4 axis. The information and protocols detailed in this guide serve as a valuable resource for scientists and researchers in the fields of oncology and drug development.

References

The Role of MSX-122 in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key signaling axis orchestrating this complex interplay is the CXCL12/CXCR4 pathway. MSX-122, a novel, orally bioavailable small molecule, has emerged as a potent partial antagonist of the CXCR4 receptor. This technical guide provides an in-depth analysis of the role of this compound in modulating the TME. By competitively binding to CXCR4, this compound disrupts the downstream signaling cascades that fuel tumor growth, angiogenesis, and metastasis. Furthermore, it remodels the immune landscape within the tumor, shifting the balance from an immunosuppressive to an anti-tumor environment. This is achieved by reducing the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the activity of cytotoxic CD8+ T cells. This guide will detail the mechanism of action of this compound, summarize key preclinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows involved in its evaluation.

Introduction: The CXCL12/CXCR4 Axis in the Tumor Microenvironment

The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The communication between these components is critical for tumor progression.[1][2] The chemokine CXCL12 (also known as SDF-1) and its primary receptor, CXCR4, form a pivotal signaling axis that governs many of these interactions.[2][3]

CXCR4 is a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including cancer cells, endothelial cells, and immune cells.[4] Its ligand, CXCL12, is highly expressed in common sites of metastasis, such as the bone marrow, lungs, and liver. The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote:

-

Tumor Cell Proliferation and Survival: Activation of pathways such as PI3K/Akt and MAPK/ERK supports cancer cell growth and prevents apoptosis.

-

Metastasis: The CXCL12 gradient acts as a chemoattractant, guiding CXCR4-expressing tumor cells to distant organs.

-

Angiogenesis: The CXCL12/CXCR4 axis stimulates the formation of new blood vessels, which are essential for tumor growth and dissemination.

-

Immunosuppression: This axis facilitates the recruitment of immunosuppressive immune cells, such as Tregs and MDSCs, into the TME, thereby dampening the anti-tumor immune response.

Given its central role in tumor progression, the CXCL12/CXCR4 axis represents a prime target for therapeutic intervention.

This compound: A Potent CXCR4 Antagonist

This compound is an orally bioavailable small molecule that acts as a partial antagonist of the CXCR4 receptor. It competitively binds to CXCR4, thereby blocking the binding of its natural ligand, CXCL12, and inhibiting the subsequent downstream signaling. A key feature of this compound is its interference with the Gαi-signaling pathway, leading to a modulation of cyclic AMP (cAMP) levels, without affecting the Gq-pathway responsible for calcium flux.

Preclinical Efficacy of this compound in Modulating the Tumor Microenvironment

Preclinical studies have demonstrated the significant potential of this compound in altering the TME and inhibiting tumor progression across various cancer models.

Inhibition of Tumor Growth and Metastasis

This compound has shown efficacy in reducing primary tumor growth and, most notably, in preventing metastasis. In a preclinical model of breast cancer metastasis, treatment with this compound resulted in a significant reduction in lung metastases.

| Preclinical Model | This compound Dose | Effect on Metastasis | Reference |

| Breast Cancer (MDA-MB-231) | 4 mg/kg, i.p., daily | The average area of micrometastases on the lung surface was reduced from 47.5% in the control group to 13% in the treated group. | |

| Head and Neck Cancer | 10 mg/kg, i.p., daily | Significantly less lung metastasis observed via [18F]FDG-PET imaging compared to the control group. |

Modulation of the Immune Microenvironment

Anti-Angiogenic Effects

The CXCL12/CXCR4 axis is a known promoter of angiogenesis. Preclinical evidence suggests that this compound can inhibit this process. In an in vitro model, this compound was shown to disrupt the formation of endothelial tubular networks, a key step in angiogenesis.

Experimental Protocols

Matrigel Invasion Assay

This assay is used to assess the invasive potential of cancer cells in vitro.

Materials:

-

24-well Transwell inserts with 8.0 µm pore size

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., CXCL12)

-

Cancer cell line of interest

-

This compound

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow the gel to solidify.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest cells and resuspend in serum-free medium.

-

Assay Setup: Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate. Pre-incubate the cancer cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet. Count the number of stained cells in several fields of view under a microscope. The percentage of invasion inhibition can be calculated relative to the vehicle-treated control.

In Vivo Tumor Growth and Metastasis Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a preclinical mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

This compound

-

Vehicle control

-

Calipers for tumor measurement

-

Tissue collection and processing reagents

Protocol:

-

Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the mice. For metastasis studies, cells can be injected intravenously via the tail vein.

-

Treatment: Once tumors reach a palpable size (for primary tumor studies) or after a set period for metastasis models, randomize the mice into treatment and control groups. Administer this compound (e.g., 4-10 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage.

-

Tumor Growth Measurement: For subcutaneous models, measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: Volume = (width)2 x length / 2.

-

Metastasis Quantification: At the end of the study, euthanize the mice and harvest relevant organs (e.g., lungs). Fix the tissues and count the number of metastatic nodules on the organ surface. For a more quantitative assessment, tissues can be sectioned and stained, and the metastatic area can be measured using image analysis software.

-

TME Analysis: Tumors can be excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

cAMP Modulation Assay

This assay measures the ability of this compound to inhibit CXCL12-induced changes in intracellular cAMP levels.

Materials:

-

Cells expressing CXCR4 (e.g., CHO-K1-CXCR4 stable cell line)

-

cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega)

-

CXCL12

-

This compound

-

Forskolin (an adenylate cyclase activator)

Protocol:

-

Cell Plating: Plate CXCR4-expressing cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Stimulation: Stimulate the cells with a combination of CXCL12 and forskolin. Forskolin is used to induce a measurable level of cAMP.

-

cAMP Measurement: Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit. The luminescence or fluorescence signal is inversely proportional to the cAMP concentration.

-

Data Analysis: Calculate the percentage of inhibition of the CXCL12-mediated decrease in forskolin-induced cAMP levels for each concentration of this compound.

Signaling Pathways and Experimental Workflows

CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that are crucial for tumor progression. This compound, by blocking this initial interaction, inhibits these subsequent signaling events.

This compound's Impact on the Tumor Microenvironment

This compound reshapes the TME by altering the balance of immune cells, inhibiting angiogenesis, and disrupting the supportive stromal network.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from model selection to data analysis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the critical CXCL12/CXCR4 signaling axis within the tumor microenvironment. Its ability to inhibit tumor growth and metastasis, coupled with its immunomodulatory effects, makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors. While a Phase 1 clinical trial (NCT00591682) was initiated for this compound in patients with solid tumors, the results have not been publicly disclosed. Future research should focus on elucidating the full spectrum of its effects on the diverse cell populations within the TME, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to maximize its therapeutic potential. The detailed preclinical data and methodologies presented in this guide provide a solid foundation for these future investigations.

References

- 1. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Anti-inflammatory Potential of Msx-122: A Technical Guide for Researchers

An In-depth Analysis of the CXCR4 Antagonist Msx-122 and its Role in Modulating Inflammatory Pathways

Abstract

Inflammation is a critical biological process that, when dysregulated, contributes to a myriad of chronic diseases. The chemokine receptor CXCR4 and its ligand CXCL12 have emerged as key players in orchestrating inflammatory responses, making them attractive targets for therapeutic intervention. This compound, a novel, orally active small molecule, acts as a partial antagonist of the CXCR4 receptor. Preclinical studies have demonstrated its significant anti-inflammatory properties across various animal models. This technical guide provides a comprehensive overview of the anti-inflammatory attributes of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals investigating new frontiers in anti-inflammatory therapeutics.

Introduction to this compound

This compound, chemically designated as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a unique small molecule modulator of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions as a partial antagonist, interfering with the binding of the natural ligand, stromal cell-derived factor-1 (CXCL12), to CXCR4.[2][3] This interaction is pivotal in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[4][5] this compound has demonstrated promising anti-inflammatory activity in several preclinical models, suggesting its therapeutic potential for a range of inflammatory conditions.

Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis

The anti-inflammatory effects of this compound are rooted in its ability to modulate the signaling cascade initiated by the CXCL12/CXCR4 axis.

The CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling pathways, primarily through the Gαi subunit of its associated G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, a cascade of events promoting cell survival, proliferation, and chemotaxis is initiated.

This compound's Modulatory Role

This compound exerts its function by binding to the CXCL12-binding site on the CXCR4 receptor. This competitive binding prevents CXCL12 from fully activating the receptor. A key differentiator of this compound from other CXCR4 antagonists like AMD3100 is its specific interference with the Gαi-signaling pathway, thereby blocking the CXCL12-induced reduction in cAMP levels. However, it does not affect the Gq-pathway, which is responsible for calcium flux. This selective modulation of downstream signaling may contribute to its unique pharmacological profile.

Quantitative Data on Anti-inflammatory Efficacy

The potency and efficacy of this compound have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay | Target | Metric | Value | Reference |

| cAMP Modulation | CXCR4/CXCL12 | IC50 | ~10 nM | |

| Cell Invasion | MDA-MB-231 cells | % Inhibition (at 100 nM) | 78% |

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

| Model | Species | This compound Dose | Route | Key Finding | Reference |

| Carrageenan-Induced Paw Edema | Mouse | 10 mg/kg | i.p. | >50% inhibition of inflammation | |

| DSS-Induced Experimental Colitis | Mouse | Not specified | Not specified | Significantly less epithelial erosion and crypt destruction | |

| Bleomycin-Induced Lung Fibrosis | Mouse | 10 mg/kg | i.p. | Blocks lung fibrosis |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key in vivo inflammation models used to evaluate this compound.

Carrageenan-Induced Paw Edema

This is a widely used model to assess acute inflammation.

Protocol Details:

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Edema: A subcutaneous injection of 50 µL of 1% λ-carrageenan in saline is administered into the plantar surface of the right hind paw.

-

Treatment: this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection, typically 1 hour prior to carrageenan injection.

-

Assessment: Paw volume is measured using a plethysmometer or calipers at baseline and at various time points after carrageenan injection, with a key endpoint at 24 hours.

-

Endpoint Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics human inflammatory bowel disease.

Protocol Details:

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Colitis: Mice are given drinking water containing 5% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days to induce acute colitis.

-

Treatment and Recovery: Following the 7-day DSS administration, mice are provided with regular drinking water for a 3-day recovery period. This compound or vehicle is administered during this recovery phase.

-

Assessment: Clinical signs of colitis, such as weight loss, stool consistency, and the presence of occult blood, are monitored daily.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Histological analysis is performed on colon sections stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, epithelial erosion, and crypt destruction.

Bleomycin-Induced Lung Fibrosis

This model is used to study pulmonary inflammation and subsequent fibrosis.

Protocol Details:

-

Animal Model: C57BL/6 mice are a suitable strain for this model.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and fibrosis.

-

Treatment: this compound (10 mg/kg) or vehicle is administered via i.p. injection. The treatment regimen can vary but typically starts shortly after bleomycin administration and continues for the duration of the study.

-

Assessment: The development of fibrosis is typically assessed at 14 to 28 days post-bleomycin administration.

-

Endpoint Analysis: Lungs are harvested for histological analysis (e.g., Masson's trichrome staining to visualize collagen deposition) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content).

Concluding Remarks

This compound presents a compelling profile as a novel anti-inflammatory agent. Its targeted mechanism of action on the CXCR4/CXCL12 signaling pathway, coupled with demonstrated efficacy in preclinical models of acute and chronic inflammation, underscores its therapeutic potential. The data summarized and protocols detailed in this guide offer a foundational resource for researchers aiming to further investigate the immunomodulatory properties of this compound and explore its applicability to a range of inflammatory disorders. Further studies are warranted to elucidate the full spectrum of its anti-inflammatory effects and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Msx-122 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Msx-122, a potent and orally bioavailable partial antagonist of the C-X-C chemokine receptor 4 (CXCR4). This compound competitively binds to the CXCL12-binding site on CXCR4, effectively modulating downstream signaling pathways involved in cancer cell migration, invasion, and angiogenesis.[1][2][3]

Mechanism of Action

This compound exerts its antagonistic effects by interfering with the interaction between CXCR4 and its cognate ligand, CXCL12 (also known as SDF-1). This disruption primarily impacts the Gαi-signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, contrary to the inhibitory effect of CXCL12.[1][4] Notably, this compound does not affect the Gq-pathway, as evidenced by its inactivity in calcium flux assays. The downstream consequences of this compound's interaction with CXCR4 include the inhibition of key signaling molecules such as phosphorylated ErbB2 (pErbB2), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK), which are crucial for cell proliferation, survival, and migration.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in key in vitro functional assays.

| Assay | Cell Line | Metric | Value | Reference |

| CXCR4/CXCL12 Binding | - | IC50 | ~10 nM | |

| Matrigel Invasion | MDA-MB-231 | % Inhibition (at 100 nM) | 78% | |

| Endothelial Tube Formation | HUVEC | % Inhibition (at 100 nM) | 63% |

| Signaling Pathway Modulation | Effect of this compound | Reference |

| cAMP Modulation | Blocks CXCL12-induced decrease in cAMP | |

| pErbB2, pAKT, pERK | Reduction in phosphorylation |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

CXCR4 Competitive Binding Assay (Flow Cytometry-Based)

This protocol is designed to assess the ability of this compound to compete with a fluorescently labeled CXCL12 for binding to CXCR4 on the surface of living cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat or MDA-MB-231)

-

Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

-

This compound

-

Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

-

96-well round-bottom plates

-

Flow cytometer

Protocol:

-